Pyrrolidine, 1-((4,6-dihydro-6-oxo-7-phenylthieno(2,3-a)indolizin-9-yl)carbonyl)-2-(methoxymethyl)-, (R)-
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Overview
Description
Pyrrolidine, 1-((4,6-dihydro-6-oxo-7-phenylthieno(2,3-a)indolizin-9-yl)carbonyl)-2-(methoxymethyl)-, ®- is a complex organic compound with a unique structure that combines elements of pyrrolidine, thienoindolizine, and methoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-((4,6-dihydro-6-oxo-7-phenylthieno(2,3-a)indolizin-9-yl)carbonyl)-2-(methoxymethyl)-, ®- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thienoindolizine core: This can be achieved through a cyclization reaction involving a suitable thienyl precursor and an indolizine derivative.
Introduction of the pyrrolidine ring: This step involves the addition of a pyrrolidine moiety to the thienoindolizine core, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-((4,6-dihydro-6-oxo-7-phenylthieno(2,3-a)indolizin-9-yl)carbonyl)-2-(methoxymethyl)-, ®- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced thienoindolizine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Pyrrolidine, 1-((4,6-dihydro-6-oxo-7-phenylthieno(2,3-a)indolizin-9-yl)carbonyl)-2-(methoxymethyl)-, ®- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: This compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-((4,6-dihydro-6-oxo-7-phenylthieno(2,3-a)indolizin-9-yl)carbonyl)-2-(methoxymethyl)-, ®- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine structures but different substituents.
Thienoindolizine derivatives: Compounds with variations in the thienoindolizine core.
Methoxymethylated compounds: Molecules with methoxymethyl groups attached to different cores.
Uniqueness
Pyrrolidine, 1-((4,6-dihydro-6-oxo-7-phenylthieno(2,3-a)indolizin-9-yl)carbonyl)-2-(methoxymethyl)-, ®- is unique due to its combination of structural elements, which confer specific chemical and biological properties
Properties
CAS No. |
141389-01-7 |
---|---|
Molecular Formula |
C23H22N2O3S |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
9-[(2R)-2-(methoxymethyl)pyrrolidine-1-carbonyl]-7-phenyl-4H-thieno[2,3-a]indolizin-6-one |
InChI |
InChI=1S/C23H22N2O3S/c1-28-14-17-8-5-10-24(17)23(27)19-12-18(15-6-3-2-4-7-15)22(26)25-13-16-9-11-29-21(16)20(19)25/h2-4,6-7,9,11-12,17H,5,8,10,13-14H2,1H3/t17-/m1/s1 |
InChI Key |
YJWHORHKXURDHA-QGZVFWFLSA-N |
Isomeric SMILES |
COC[C@H]1CCCN1C(=O)C2=C3C4=C(CN3C(=O)C(=C2)C5=CC=CC=C5)C=CS4 |
Canonical SMILES |
COCC1CCCN1C(=O)C2=C3C4=C(CN3C(=O)C(=C2)C5=CC=CC=C5)C=CS4 |
Origin of Product |
United States |
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